2-(4-chloro-2-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid
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Description
2-(4-chloro-2-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid is a useful research compound. Its molecular formula is C19H15ClN2O4 and its molecular weight is 370.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.0720347 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It shares structural similarities with phenoxy herbicides, which are known to act by mimicking the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
Based on its structural similarity to phenoxy herbicides, it can be inferred that it might act by inducing rapid, uncontrolled growth in target organisms . This is often referred to as “growing to death”.
Biochemical Pathways
Phenoxy herbicides, which f1277-0109 is structurally similar to, are known to affect the auxin signaling pathway . This pathway is crucial for plant growth and development.
Result of Action
Based on its structural similarity to phenoxy herbicides, it can be inferred that it might cause rapid, uncontrolled growth in target organisms, leading to their death .
Action Environment
It’s known that environmental factors such as temperature, ph, and light conditions can significantly influence the activity and stability of similar compounds .
Properties
IUPAC Name |
2-[4-chloro-2-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-12-16(19(25)22(21-12)15-5-3-2-4-6-15)10-13-9-14(20)7-8-17(13)26-11-18(23)24/h2-10H,11H2,1H3,(H,23,24)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXNKCCCGFXBBU-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=C(C=CC(=C2)Cl)OCC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=C(C=CC(=C2)Cl)OCC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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